Ammiline

Description

Contextualization within s-Triazine Chemistry

Ammiline is a key derivative of the s-triazine family, a class of nitrogen-containing heterocyclic compounds characterized by a six-membered ring with three carbon and three nitrogen atoms in alternating positions. nih.gov The s-triazine core provides a stable scaffold for various substitutions, leading to a diverse range of compounds with applications spanning from polymers and resins to agrochemicals and pharmaceuticals. This compound is structurally related to melamine (B1676169), a widely used industrial chemical, and is notably a hydrolysis product of melamine. wikipedia.org Its position within s-triazine chemistry is significant as it represents an intermediate stage in the degradation pathway of more complex triazine structures.

Significance in Chemical and Biochemical Transformation Pathways

This compound plays a crucial role in both chemical synthesis and biochemical degradation pathways. Chemically, its amino and hydroxyl groups offer reactive sites for further modifications, making it a potential building block in the synthesis of other nitrogen-containing compounds. chemimpex.comcymitquimica.com It has been explored as a precursor in the production of resins and coatings. cymitquimica.com

In biochemical contexts, this compound is a critical intermediate in the microbial degradation of melamine. Bacteria metabolize melamine through a sequence of deamination reactions, converting it first to ammeline (B29363), then to ammelide (B29360), and finally to cyanuric acid. nih.govwur.nl This pathway is particularly relevant in environmental chemistry, where the degradation of melamine and related s-triazine pollutants is studied for remediation purposes. chemimpex.com Research has identified specific enzymes, such as guanine (B1146940) deaminase, as being responsible for the deamination of ammeline to ammelide in bacteria. nih.govresearchgate.net

Evolution of this compound Research Perspectives

Research on this compound has evolved alongside the broader study of s-triazine compounds. Initially, interest in this compound was linked to its presence as an impurity in the production of melamine-formaldehyde resins. uni-muenchen.de However, as the environmental fate and metabolic pathways of s-triazines, including melamine, became subjects of greater concern, the significance of this compound as a key metabolite grew. nih.govwur.nlopenrepository.com

More recent research has focused on understanding the enzymatic mechanisms involved in this compound degradation, identifying the specific enzymes and genes responsible in various microorganisms. nih.govnih.govasm.org Studies comparing the enzymes involved in melamine and ammeline deamination with those acting on s-triazine herbicides like atrazine (B1667683) have provided insights into the evolution of enzymatic function and microbial adaptation to anthropogenic compounds. nih.govasm.orgcambridge.orgresearchgate.net Furthermore, investigations into the physical and chemical properties of this compound, including its tautomerism and crystal structure, continue to refine our understanding of this compound. colab.ws

Data Table: Key Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 645-92-1 | nih.govwikipedia.orgchemimpex.com |

| Molecular Formula | C₃H₅N₅O | nih.govwikipedia.orgchemimpex.com |

| Molecular Weight | 127.11 g/mol | nih.govchemimpex.com |

| Appearance | White to light yellow powder or crystal | chemimpex.comstarshinechemical.com |

| Melting Point | >300 °C (decomposition) | chemimpex.comchemdad.com |

| Solubility in Water | Moderately soluble / 75 mg/L (23 °C) | solubilityofthings.comchemdad.com |

| pKa | ~9 / 6.20 ± 0.70 (Predicted) | wikipedia.orgchemdad.com |

Data Table: this compound in Biochemical Transformation

| Transformation Step | Substrate | Product | Enzyme (Example) | Relevant Organisms (Example) |

| Melamine Deamination (Step 1) | Melamine | Ammeline | Melamine deaminase (TriA, TrzA) | Bacteria (e.g., Pseudomonas, Klebsiella terragena) nih.govnih.govasm.orgwikipedia.org |

| Ammeline Deamination (Step 2) | Ammeline | Ammelide | Guanine deaminase (GuaD), AtzB (side reaction) nih.govresearchgate.netnih.govasm.org | Bacteria (e.g., Escherichia coli, Pseudomonas putida, Bradyrhizobium japonicum) nih.govresearchgate.net |

| Ammelide Deamination (Step 3) | Ammelide | Cyanuric acid | AtzC, TrzC nih.gov | Bacteria |

Structure

3D Structure

Properties

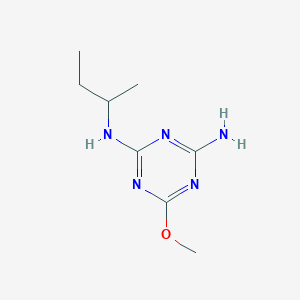

IUPAC Name |

2-N-butan-2-yl-6-methoxy-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5O/c1-4-5(2)10-7-11-6(9)12-8(13-7)14-3/h5H,4H2,1-3H3,(H3,9,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNDQXLDYFURSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC(=NC(=N1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50954746 | |

| Record name | N~2~-(Butan-2-yl)-6-methoxy-1,3,5-triazine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33124-62-8 | |

| Record name | Ammiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033124628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-(Butan-2-yl)-6-methoxy-1,3,5-triazine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMMILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T77KXQ15M6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Ammiline

Chemical Synthesis Routes

Chemical synthesis of ammiline involves several pathways, including the hydrolysis of related triazines and condensation or pyrolysis reactions of various precursors.

Hydrolytic Pathways from Melamine (B1676169) and Related Triazines

This compound is primarily recognized as the initial hydrolysis product of melamine (C₃H₆N₆). wikipedia.orgsmolecule.com This hydrolysis involves the replacement of an amino group on the melamine ring with a hydroxyl group. Further hydrolysis of this compound can yield ammelide (B29360) (C₃H₄N₄O₂). wikipedia.org This sequential deamination is a key step in the degradation of melamine. smolecule.com Ammeline (B29363) can be obtained through the hydrolysis of melamine under specific conditions. smolecule.com

Condensation and Pyrolysis Reactions of Precursors (e.g., Urea (B33335), Dicyandiamide (B1669379), Biuret (B89757), Melam)

This compound can also be synthesized through the pyrolysis of urea (CO(NH₂)₂) or via condensation reactions involving other nitrogen-rich compounds. wikipedia.orgat.ua Specifically, a condensation reaction between two moles of dicyandiamide (C₂H₄N₄) and one mole of biuret (C₂H₅N₃O₂) can produce this compound. wikipedia.orgat.ua Additionally, heating urea for several minutes at 200°C can result in the production of biuret, cyanuric acid, and ammelide, indicating the involvement of urea pyrolysis in the formation of triazine derivatives. kyoto-u.ac.jp Ammeline can also be synthesized by treating melam with concentrated sulfuric acid at approximately 190°C. smolecule.com

Biocatalytic Synthesis Approaches

Enzyme-mediated processes offer an alternative, often milder, approach to this compound synthesis, particularly through the conversion of melamine.

Enzyme-Mediated Conversions from Melamine

Enzymes can catalyze the hydrolysis of melamine to ammeline. Melamine deaminase (TriA) is a microbial enzyme that catalyzes the hydrolytic deamidation of melamine to ammeline, also showing a lesser extent of conversion of ammeline to ammelide. google.comresearchgate.net This enzymatic hydrolysis of melamine can proceed rapidly at room temperature in aqueous buffered solutions. google.com The use of microbial enzymes like melamine deaminase is being explored for applications such as the detection of melamine. google.com

Utilization of Amidohydrolase Superfamily Enzymes in this compound Production

Several enzymes involved in the degradation pathways of s-triazine compounds, including melamine, belong to the amidohydrolase superfamily. google.comasm.orgnih.govnih.gov This superfamily comprises metal-dependent hydrolase enzymes characterized by a triosephosphate isomerase (TIM)-like barrel fold in their catalytic domain. google.comasm.org Members of this superfamily catalyze the cleavage of various bonds, including C-N bonds. google.com Enzymes having aminohydrolase activity towards 1,3,5-triazine (B166579) compounds are capable of converting amino substituents to hydroxy substituents by hydrolyzing the C-N bond, generating ammonia (B1221849). google.com

Chemical Reactivity and Transformation Pathways of Ammiline

Hydrolysis and Deamination Reactions

Hydrolysis and deamination are key transformation pathways for ammiline, particularly in the context of environmental degradation of melamine (B1676169) and in biological systems. These reactions involve the cleavage of amino groups from the triazine ring.

This compound is a principal intermediate in the stepwise hydrolysis of melamine. nih.gov This process, which can be catalyzed by either acids or bases, involves the sequential replacement of amino groups with hydroxyl groups on the s-triazine ring. wikipedia.orgchemeurope.com The degradation begins with the hydrolysis of one amino group of melamine to form this compound. Subsequently, this compound itself undergoes hydrolysis, where one of its two amino groups is replaced by a hydroxyl group to yield ammelide (B29360). chemeurope.com The process can continue with the hydrolysis of ammelide's final amino group to form cyanuric acid. nih.gov

Kinetic studies have shown that the hydrolysis of melamine and its derivatives, including this compound, follows first-order reaction kinetics. This sequential pathway is a significant environmental fate for melamine, as it dictates the formation and persistence of these intermediate compounds in soil and water.

| Starting Compound | Reaction | Product | Description |

|---|---|---|---|

| Melamine | Hydrolysis (Step 1) | This compound | One amino group is replaced by a hydroxyl group. |

| This compound | Hydrolysis (Step 2) | Ammelide | A second amino group is replaced by a hydroxyl group. |

| Ammelide | Hydrolysis (Step 3) | Cyanuric Acid | The final amino group is replaced by a hydroxyl group. |

In bacterial systems, the transformation of this compound to ammelide is a crucial step in the metabolic pathway for melamine. nih.gov Research has identified that this biotransformation is catalyzed by the enzyme guanine (B1146940) deaminase. This discovery was made through a combination of bioinformatics analysis and experimental data in bacteria such as Escherichia coli and Pseudomonas species.

Guanine deaminases exhibit a promiscuous activity, allowing them to catalyze the deamination of this compound in addition to their primary substrate, guanine. In silico modeling of the enzyme's active site has shown that this compound can bind in a similar orientation to guanine, facilitating the hydrolytic removal of an amino group to form ammelide. This enzymatic reaction is efficient enough to support bacterial growth on this compound as a sole nitrogen source. The identification of guanine deaminase as the responsible enzyme filled a key gap in understanding the complete bacterial degradation pathway of melamine to cyanuric acid.

Salt Formation and Amphoteric Behavior of this compound

This compound exhibits amphoteric behavior, meaning it can act as both a weak acid and a weak base. wikipedia.orgchemeurope.com The hydroxyl group on the triazine ring allows it to act as a weak acid (with a pKa of approximately 9), while the amino groups can be protonated, allowing it to act as a base. This dual reactivity enables this compound to form a variety of salts with both acids and bases.

The amphoteric nature of this compound has been investigated through the synthesis and structural characterization of its salts, which demonstrates the influence of protonation on its molecular structure.

Reaction with Bases: When reacting with a base, the hydroxyl group can be deprotonated. An example is the formation of silver ammelinate monohydrate, which was the first reported crystal structure containing deprotonated this compound.

Reaction with Acids: In the presence of acids, the nitrogen atoms in the amino groups or the triazine ring can be protonated. This leads to the formation of crystalline salts such as ammelinium perchlorate (B79767). Further protonation is also possible; the crystal structure of ammelinediium diperchlorate monohydrate has been determined, which contains an unprecedented doubly protonated this compound cation. wikipedia.orgchemeurope.com this compound is also known to form nitrate (B79036), sulfate (B86663), and oxalate (B1200264) salts. wikipedia.orgchemeurope.com

| Salt Name | Reactant Type | This compound Form |

|---|---|---|

| Silver Ammelinate Monohydrate | Base (e.g., AgOH) | Anionic (Deprotonated) |

| Ammelinium Perchlorate | Acid (Perchloric Acid) | Cationic (Protonated) |

| Ammelinediium Diperchlorate Monohydrate | Strong Acid (Perchloric Acid) | Dicationic (Doubly Protonated) |

| This compound Nitrate | Acid (Nitric Acid) | Cationic (Protonated) |

Oxidation and Nitration Pathways of this compound

While this compound can undergo oxidation and nitration, detailed studies on these specific pathways are not as extensively documented as its hydrolysis. cymitquimica.com However, information can be inferred from the behavior of melamine and other s-triazine compounds. The oxidation of melamine under UV irradiation in the presence of hydrogen peroxide (H₂O₂) is known to proceed stepwise to this compound, ammelide, and finally cyanuric acid, indicating the susceptibility of the triazine ring and its substituents to oxidative conditions. mdpi.org

The presence of primary amino groups on the this compound molecule suggests reactivity with reagents like nitrous acid (HNO₂), which is typically formed in situ from sodium nitrite (B80452) and a mineral acid. youtube.com The reaction of primary aliphatic amines with nitrous acid generally yields an unstable diazonium salt that decomposes to form an alcohol and nitrogen gas. youtube.com In contrast, primary aromatic amines form more stable diazonium salts at low temperatures. youtube.com The reaction of this compound's amino groups would likely follow pathways similar to those of other primary amines, potentially leading to further functionalization or decomposition.

Reaction with nitric acid (HNO₃) can lead to different outcomes. Under mild conditions, it results in an acid-base reaction to form this compound nitrate salt, as noted previously. wikipedia.orgchemeurope.com Under stronger, nitrating conditions (e.g., mixed acid), electrophilic substitution on the ring or oxidation could occur, though specific products of such reactions for this compound are not well-characterized in the available literature.

Thermal Decomposition and Polymerization Phenomena of this compound

This compound decomposes at high temperatures before it can melt. wikipedia.orgchemeurope.com Its thermal decomposition behavior involves condensation reactions, similar to those observed for melamine. When this compound is heated, particularly in the presence of dilute acid, it can undergo a condensation reaction with the elimination of ammonia (B1221849) to form melem (B72624). wikipedia.orgchemeurope.com Melem is a more condensed triazine-based structure, representing an initial step in polymerization. This contrasts slightly with the thermal decomposition of melamine, which first forms melam before condensing further into melem and melon. researchgate.netmdpi.com

This compound also serves as a monomer in the synthesis of copolymers. A notable example is the creation of this compound-melamine-formaldehyde resins (AMFR). google.com Due to this compound's insolubility in water and aqueous formaldehyde (B43269), its direct use in polymerization is challenging. google.com This is overcome by first converting this compound into a water-soluble salt, such as its sodium salt, by reacting it with a base like sodium hydroxide (B78521). google.com The this compound salt can then be copolymerized with melamine and formaldehyde in a basic medium (pH 9.2-10.0) to produce uniform, random AMFR resins. google.com The properties of these resins, such as solubility and melting temperature, are dependent on the mole ratio of this compound to melamine and the pH of the medium. google.com

| Process | Conditions | Reactants | Products | Description |

|---|---|---|---|---|

| Thermal Condensation | Boiling with dilute HCl | This compound | Melem, Ammonia | Decomposition via intermolecular condensation. |

| Copolymerization | Basic medium (pH 9.2-10.0) | Sodium salt of this compound, Melamine, Formaldehyde | This compound-Melamine-Formaldehyde Resin (AMFR) | Formation of a thermosetting polymer. |

Structural Elucidation and Conformational Analysis of Ammiline

Tautomeric Forms and Energetic Preference

Ammiline can exist in various tautomeric forms, with the prevalence of specific tautomers being dependent on the physical state and environment.

Solid-State Tautomerism (e.g., 4,6-diamino-1,3,5-triazin-2(1H)-one tautomer)

In the solid state, this compound is exclusively found as its 4,6-diamino-1,3,5-triazin-2(1H)-one tautomer. researchgate.netresearchgate.netnih.govcolab.ws This prevalent solid-state tautomer was confirmed through techniques such as single-crystal X-ray diffraction and solid-state NMR spectroscopy. researchgate.netcolab.ws The preference for this keto form in the solid phase is plausible due to the formation of double hydrogen bonds, facilitating dimerization. colab.wsnih.gov

Solution-Phase Tautomerism (e.g., Keto vs. Hydroxy Forms)

In solution, this compound exhibits tautomerism between keto and hydroxy (enol) forms. colab.wsd-nb.info While the enol form is narrowly preferred for an isolated molecule in the gas phase, the keto form is proved to be more stable in aqueous solutions. researchgate.netcolab.ws This preference for the keto form in water is attributed to the large electric dipole moment of the peptide group. researchgate.netcolab.ws Computational studies using dispersion-corrected density functional theory (DFT-D) have investigated the relative energies of these tautomers in both the gas phase and water, showing a reversal in stability preference depending on the solvent. d-nb.info The energy difference between the enol form (a-AM) and the first keto form (a-AMо, protonated at position 1) is very small, suggesting they may coexist in solution. d-nb.info

Crystal Structure Determination of this compound

The crystal structure of this compound provides crucial insights into its solid-state form and how molecules arrange themselves.

Single-Crystal X-ray Diffraction Studies

The crystal structure of this compound was established by single-crystal X-ray diffraction. researchgate.netresearchgate.netnih.govcolab.ws This technique allows for the determination of the atomic and molecular structure within a crystal by analyzing the diffraction pattern of incident X-rays. wikipedia.org These studies confirmed that this compound exists as the 4,6-diamino-1,3,5-triazin-2(1H)-one tautomer in the crystalline state. researchgate.netresearchgate.netnih.govcolab.ws Single-crystal X-ray diffraction has also been used to elucidate the structures of ammeline (B29363) salts, providing the first examples of structurally characterized ammeline derivatives. researchgate.net

Supramolecular Assembly and Hydrogen Bonding Networks

In the solid state, this compound adopts a layered structure characterized by an exceptionally high hydrogen bond density. researchgate.netresearchgate.netnih.govcolab.ws Hydrogen bonding plays a fundamental role in the self-assembly of this compound molecules, leading to the formation of intricate supramolecular networks. nih.govscite.ainih.gov Studies have shown that the amine groups are crucial participants in these interactions, forming hydrogen bonds with both pyridine-type nitrogen atoms and carbonyl groups. scite.ainih.gov This extensive hydrogen bonding network contributes significantly to the stability and arrangement of this compound in the crystal lattice. Ammeline's capacity for strong hydrogen bonding and synergy makes it a promising building block for the fabrication of cyclic complexes and supramolecular systems. d-nb.infonih.govresearchgate.net

Structural Characterization of Protonated and Deprotonated this compound Species

This compound exhibits amphoteric behavior, allowing it to be both protonated and deprotonated. researchgate.netresearchgate.netnih.govcolab.ws The structural characterization of these species provides further understanding of this compound's reactivity and behavior in different pH environments. The crystal structure of silver ammelinate monohydrate represents the first reported structure containing deprotonated this compound. researchgate.netresearchgate.netnih.govcolab.wsdntb.gov.ua Furthermore, the crystal structures of various modifications of ammelinium perchlorate (B79767), containing protonated ammeline, and ammelinediium diperchlorate monohydrate, containing doubly protonated ammeline, have been elucidated. researchgate.netresearchgate.netnih.govcolab.wsdntb.gov.ua Computational studies have predicted that the protonation of ammeline occurs on the ring nitrogens, and even triprotonated ammeline is protonated only at these sites. researchgate.net

Ammelinium Cation Structures

Ammeline exhibits amphoteric behavior, allowing it to form salts with acids, which contain the ammelinium cation. researchgate.netcolab.wsnih.govuni-muenchen.de Structural characterization of various ammelinium salts, including chloride, bromide, nitrate (B79036), perchlorate, and sulfate (B86663), has been performed using techniques such as single-crystal X-ray diffraction. researchgate.netcolab.wsnih.govuni-muenchen.deresearchgate.netresearchgate.netlookchem.comdntb.gov.ua

These studies consistently show that the ammelinium cation is typically monoprotic and planar. uni-muenchen.deresearchgate.net Protonation primarily occurs at the ring nitrogen atoms adjacent to the carbonyl group. uni-muenchen.deresearchgate.net The structure of the ammelinium cation in these salts aligns with the keto tautomer of neutral ammeline, representing the actual proton distribution rather than a protonated hydroxy tautomer. researchgate.net

Crystal structures of ammelinium salts demonstrate diverse arrangements of the cation and corresponding anion. For instance, ammelinium chloride forms planar layers of anion-cation arrays, while the nitrate salt forms corrugated layers, and the bromide salt exhibits strands with differing stacking senses. researchgate.net Ammelinium cations in perchlorate salts have been observed to be aligned in rows interconnected by π-π stacking, forming layers with perchlorate anions embedded between them and forming hydrogen bonds. uni-muenchen.de Studies have also reported the crystal structures of ammelinium sulfate compounds, showing layered structures formed by protonated ammelinium ions and other components like cyanuric acid or water molecules, with sulfate ions located between the layers. lookchem.comdntb.gov.ua

Furthermore, studies have also elucidated the crystal structure of ammelinediium diperchlorate monohydrate, containing a doubly protonated ammeline species. researchgate.netcolab.wsnih.govresearchgate.net

Key structural parameters from crystal structures of ammelinium salts, such as bond lengths, provide further evidence for the keto form and the distribution of positive charge. For example, C=O bond lengths in ammelinium perchlorate are reported to be around 1.207-1.208 Å, consistent with values for ammelinium, and shorter than C-NH2 bonds. uni-muenchen.de

Table 1 summarizes some crystallographic data for characterized ammelinium salts.

| Compound | Formula | Crystal System | Space Group | Z | Reference |

| Ammelinium Chloride | [C₃H₆N₅O]Cl | Monoclinic | P2₁/c | 4 | researchgate.net |

| Ammelinium Bromide | [C₃H₆N₅O]Br | Monoclinic | P2₁/c | 4 | researchgate.net |

| Ammelinium Nitrate | [C₃H₆N₅O]NO₃ | Monoclinic | P2₁/c | 4 | researchgate.net |

| Ammelinium Perchlorate (α) | [C₃H₆N₅O]ClO₄ | Monoclinic | P2₁/c | 4 | researchgate.netcolab.wsnih.govuni-muenchen.deresearchgate.net |

| Ammelinium Perchlorate (β) | [C₃H₆N₅O]ClO₄ | Monoclinic | P2₁/c | 4 | researchgate.netcolab.wsnih.govuni-muenchen.deresearchgate.net |

| Ammelinium Sulfate Cyanuric Acid | 6C₃N₅H₆O⁺·3SO₄²⁻·1⅔C₃N₃H₃O₃·H₂O | Hexagonal | P6₃ | 2 | lookchem.comdntb.gov.ua |

| Ammelinium Sulfate Monohydrate | 2C₃N₅H₆O⁺·SO₄²⁻·H₂O | Triclinic | P1 | 2 | lookchem.comdntb.gov.ua |

| Ammelinediium Diperchlorate Monohydrate | C₃H₇N₅O₂·H₂O | Not specified | Not specified | Not specified | researchgate.netcolab.wsnih.govresearchgate.net |

Deprotonated Ammeline Structures

Ammeline can also be deprotonated, forming ammelinate species. The structural characterization of deprotonated ammeline has been achieved through the synthesis and analysis of its metal salts. The crystal structure of silver ammelinate monohydrate, for instance, provided the first reported structure containing deprotonated ammeline. researchgate.netcolab.wsnih.govresearchgate.netdntb.gov.ua

Studies on deprotonated ammeline structures contribute to a comprehensive understanding of ammeline's chemical behavior and its interactions in different chemical environments.

Computational and Theoretical Investigations of Ammiline

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations have been employed to investigate the electronic structure and bonding in ammiline. These studies often involve methods such as dispersion-corrected density functional theory (DFT-D) and Kohn-Sham molecular orbital theory. nih.govd-nb.infoconicet.gov.ar Such analyses help to understand the distribution of electrons and the nature of chemical bonds within the molecule.

Studies comparing this compound to melamine (B1676169) have shown differences in their electronic structures and bonding characteristics. d-nb.infonih.govcolab.ws For instance, quantitative Kohn-Sham molecular orbital theory and energy decomposition analyses (EDA) have indicated that this compound exhibits stronger pair interactions compared to melamine. nih.govd-nb.infoconicet.gov.arnih.gov This difference in interaction strength is attributed to factors such as electrostatic and orbital interactions, with Pauli repulsion also playing a decisive role in hydrogen bond strength. nih.govd-nb.info

Theoretical studies have also explored the tautomerism of this compound, predicting the relative stabilities of different tautomeric forms. One study predicted the hydroxy tautomer to be more stable than the carbonyl tautomer in the gas phase. colab.ws Experimental crystal structure analysis, however, established that in the solid state, this compound exists exclusively as the 4,6-diamino-1,3,5-triazin-2(1H)-one tautomer, forming a layered structure with high hydrogen bond density. colab.wsresearchgate.net

Mechanistic Studies of this compound Reactions (e.g., Deamination Kinetics)

Mechanistic studies using computational methods have investigated the reaction pathways of this compound, such as its deamination. The deamination of ammeline (B29363), which produces cyanuric acid, has been studied in both vacuum and aqueous solutions using solvation models like SMD. researchgate.netresearchgate.net

Ammeline has also been identified as a substrate for guanine (B1146940) deaminase enzymes, which catalyze its deamination. ias.ac.inias.ac.innih.gov Studies involving Nitrosomonas europaea guanine deaminase (NE0047) have provided insights into the catalytic mechanism, highlighting the role of specific active site residues, such as glutamates (E79 and E143) as proton shuttles and asparagine (N66) in substrate anchoring and catalysis. ias.ac.in

Energetic Profiles of this compound Transformation Pathways

Computational studies have explored the energetic profiles associated with the transformation pathways of this compound, particularly in the context of its formation from melamine hydrolysis and its subsequent degradation. Ammeline is a key intermediate in the hydrolysis of melamine to cyanuric acid. wikipedia.orgiarc.fracs.org

Molecular Modeling of Self-Assembly Phenomena

Molecular modeling, including DFT-D computations and molecular dynamics (MD) simulations, has been applied to study the self-assembly of this compound. nih.govd-nb.infoconicet.gov.arnih.govresearchgate.netresearchgate.net These studies aim to understand how this compound molecules interact with each other and form larger structures, such as hydrogen-bonded rosettes. nih.govd-nb.infoconicet.gov.arnih.govresearchgate.net

Research suggests that ammeline is a superior building block for the fabrication of cyclic complexes based on hydrogen bonds compared to melamine. nih.govd-nb.infoconicet.gov.arnih.govresearchgate.netresearchgate.net This is attributed to stronger intermolecular interactions and the presence of significant cooperativity effects in hydrogen bonding. nih.govd-nb.infoconicet.gov.arnih.govresearchgate.net

Intermolecular Interactions and Pair Potentials

Studies on this compound dimers have shown stronger pair-interaction energies compared to melamine dimers over similar distances. nih.govd-nb.info While electrostatic contributions might be comparable or even stronger in melamine dimers, the decisive factor for the stronger interaction in this compound dimers appears to be related to Pauli repulsion and greater orbital components. nih.govd-nb.info

Molecular dynamics simulations have also helped to understand the aggregation mechanisms of ammeline in different media, identifying the most important interactions, such as those formed by the amine groups with pyridine-type nitrogen atoms and carbonyl groups. researchgate.net

Cooperativity Effects in Hydrogen Bonding

This compound self-assemblies, particularly hydrogen-bonded rosettes, exhibit a significant cooperativity effect in hydrogen bonding. nih.govd-nb.infoconicet.gov.arnih.govresearchgate.netresearchgate.netrsc.org This phenomenon, where the strength of hydrogen bonds increases with the addition of monomers to a complex, is of considerable importance in supramolecular chemistry. nih.govnih.govrsc.org

The origin of this cooperativity in this compound rosettes is explained by charge separation in the σ-electron system due to donor-acceptor interactions between lone pairs on the proton acceptor and unoccupied orbitals on the proton-donor groups. nih.govd-nb.info This charge separation enhances both electrostatic and σ-orbital interactions. d-nb.info Studies have quantified this synergy, showing that the interaction energy per added monomer increases progressively, indicating a strengthening of interactions due to cooperativity. nih.gov The electrostatic component contributes significantly to the total synergy, along with σ and π orbital interactions. d-nb.info

Ammiline As a Precursor and Building Block in Advanced Materials and Organic Synthesis

Synthesis of Triazine Derivatives and Related Heterocyclic Compounds

Ammiline, being a 1,3,5-triazine (B166579) isomer, functions as a lead structure in the synthesis of other s-triazine-containing compounds. fishersci.at The s-triazine core is a prevalent heterocyclic motif found in a wide range of biologically active molecules and functional materials. While this compound itself is a derivative, it can be chemically modified through reactions involving its amino and hydroxyl groups to yield a variety of new triazine derivatives. These synthetic transformations can lead to compounds with altered electronic, physical, and chemical properties, expanding their potential applications in pharmaceuticals, agrochemicals, and material science. fishersci.at

Application in Polymer Chemistry and Resin Systems

This compound has found application in the field of polymer chemistry, particularly in the development of resin systems, often in conjunction with melamine (B1676169) and formaldehyde (B43269).

Ammeline-Melamine-Formaldehyde Resins (AMFR)

Ammeline-Melamine-Formaldehyde Resins (AMFR) represent a class of thermosetting polymers synthesized through the copolymerization of this compound, melamine, and formaldehyde. The synthesis of AMFRs is typically conducted in a basic medium, often utilizing the sodium salt of this compound to address this compound's limited solubility in water and organic solvents, which has historically posed a challenge for its incorporation into polymerization processes.

AMFRs can be synthesized with varying ratios of this compound to melamine, ranging from 5% to 100% this compound content. The properties of the resulting AMFRs, such as melting temperature, solubility, and solution stability, are directly influenced by the mole ratio of this compound salt to melamine and formaldehyde, as well as the pH of the reaction medium. The pH plays a crucial role in controlling the state of the this compound rings and the protonation of amino groups on both this compound and melamine.

Studies have shown that AMFR systems containing a lower percentage of this compound, typically between 5% and 10%, exhibit enhanced flexibility and different adhesion properties compared to traditional melamine-formaldehyde resins (MFRs). This improved flexibility makes AMFRs suitable for applications where a less brittle material is desired.

While detailed data tables on the properties of AMFRs with varying compositions were not extensively available in the search results, the dependence of properties on the monomer ratio and pH is a key research finding in this area.

Synthesis of Specialty Polymers and Coatings

Beyond their use in bulk resins like AMFRs, this compound and its derivatives are explored in the synthesis of specialty polymers and coatings. Similar to melamine, this compound's triazine structure and functional groups offer potential for creating polymers with enhanced thermal stability, chemical resistance, and flame retardancy. The incorporation of this compound into polymer backbones or as a crosslinking agent can lead to the development of coatings with improved durability and performance characteristics for various applications.

Formation of Formaldehyde-Based Xerogels

This compound has also been investigated as an additive or co-monomer in the formation of formaldehyde-based xerogels. These porous materials have applications in areas such as insulation, filtration, and catalysis. Research has compared the use of this compound, melamine, and cyanuric acid as alternatives to resorcinol (B1680541) in the synthesis of formaldehyde-based xerogels.

Studies have indicated that this compound, when used as an additive in formaldehyde-based xerogel synthesis, shows less impact on the textural properties compared to melamine or cyanuric acid. This has been attributed to the similarity in activation sites and pKa between this compound and resorcinol, the traditional co-monomer in these systems. While pure gels have been successfully synthesized using this compound and formaldehyde, their performance has been reported as inferior to resorcinol-formaldehyde gels. Furthermore, at low concentrations, ammeline (B29363), melamine, and melem (B72624) were observed to act more like impurities, negatively affecting the gel structure and leading to less porous materials.

Development of Agrochemicals and Other Functional Materials

The s-triazine core present in this compound is a common structural motif in many agrochemicals, including herbicides and fungicides. fishersci.at Researchers are exploring the potential applications of this compound and its derivatives in the development of new agrochemicals, based on the known biological activities of related triazine compounds. The structural features of this compound may lend themselves to the design of molecules with targeted pesticidal properties.

In addition to agrochemicals, this compound's potential in other functional materials is being explored within materials science. This includes applications beyond traditional polymers and coatings, potentially in areas requiring materials with specific interactions with other substances or unique surface properties. The presence of amino and hydroxyl groups provides sites for functionalization, allowing for the tailoring of this compound-based materials for various advanced applications.

Environmental Chemistry and Degradation Pathways of Ammiline

Formation of Ammiline as a Byproduct of Triazine Compound Degradation

This compound is commonly formed as a byproduct during the degradation of other triazine compounds, notably melamine (B1676169) and certain triazine herbicides. smolecule.comuoi.gr The biodegradation of melamine in bacteria occurs through a series of consecutive hydrolytic deamination steps. researchgate.netwur.nl This process sequentially removes amino groups from the triazine ring, transforming melamine into ammeline (B29363), then ammelide (B29360), and finally cyanuric acid. researchgate.netwur.nlresearchgate.net This pathway has been confirmed in various bacterial strains. researchgate.netwur.nl Similarly, ammeline has been identified as a photoproduct during the photocatalytic degradation of s-triazine herbicides like atrazine (B1667683), propazine, cyanazine, prometryne, and irgarol in aqueous suspensions under simulated solar light. uoi.gr The degradation of these herbicides can involve oxidation, dealkylation, and dechlorination, leading to the formation of various transformation products, including ammeline. uoi.gr Ammeline and ammelide can also be formed from urea (B33335) upon vaporization and subsequent reactions at elevated temperatures. taylorandfrancis.com

Environmental Fate and Mobility Studies of this compound

Studies on the environmental fate and mobility of this compound are essential for understanding its potential distribution and persistence in different environmental compartments. Ammeline is described as having high mobility in water and soil. scbt.com While specific detailed studies solely focused on this compound's environmental fate and mobility are less extensively documented compared to its parent compound melamine or other triazine herbicides, its presence as a degradation product of widely used substances like melamine and triazine herbicides suggests its potential occurrence in contaminated environments. smolecule.comuoi.gr The formation of insoluble complexes with cyanuric acid or uric acid, while relevant to biological systems, could potentially influence its fate and mobility in certain environmental matrices where these compounds are present. smolecule.comresearchgate.net

Abiotic Degradation Mechanisms (e.g., Oxidative Treatments)

Abiotic degradation processes, such as hydrolysis and oxidation, can contribute to the transformation of this compound in the environment. Ammeline itself is an intermediate in the hydrolysis of melamine. smolecule.comwikipedia.org Further hydrolysis of ammeline, for instance, by boiling with dilute alkali, yields ammelide. wikipedia.org While the search results specifically mention oxidative treatments in the context of triazine herbicide degradation leading to ammeline formation uoi.gr, detailed studies focusing solely on the abiotic oxidative degradation mechanisms of pre-formed this compound were not prominently found. However, given its structure as a triazine derivative with amino and hydroxyl groups, it is plausible that oxidative processes in the environment could lead to its transformation. Photocatalytic degradation using titanium dioxide under simulated sunlight has been shown to degrade s-triazines, with ammeline being an identified photoproduct, implying that photolytic and oxidative processes play a role in the broader triazine degradation context. uoi.gr

Biotic Degradation Mechanisms (e.g., Microbial Metabolism in Environmental Matrices)

Microbial metabolism is a significant pathway for the degradation of this compound in environmental matrices like soil and water. Bacteria are known to metabolize melamine through sequential deamination steps, with ammeline being a key intermediate in this process, ultimately leading to cyanuric acid. researchgate.netwur.nlresearchgate.net This second deamination step, where ammeline is converted to ammelide, is common to many bacteria. researchgate.netnih.gov Research has identified guanine (B1146940) deaminase as the enzyme responsible for the deamination of ammeline to ammelide in bacterial metabolism. researchgate.netresearchgate.netnih.govnih.gov This enzymatic activity has been demonstrated in various bacterial strains, including Escherichia coli and Pseudomonas putida. researchgate.netnih.govnih.gov

Several bacterial strains capable of degrading melamine and its metabolites, including ammeline and ammelide, have been isolated from contaminated soils. researchgate.netnih.govresearchgate.net For example, Nocardioides sp. strain ATD6, isolated from paddy soil, was shown to degrade melamine via ammeline and ammelide, accumulating cyanuric acid and ammonium. nih.gov Another strain, Microbacterium esteramaticum MEL1, has been identified as being efficient in degrading melamine and its metabolites. researchgate.net These findings highlight the role of microbial communities in the biodegradation of this compound in the environment. researchgate.netnih.gov While bacterial degradation is well-documented, some studies also indicate that fungi can deaminate ammeline. nih.govdntb.gov.ua

The bacterial metabolic pathway for transforming melamine to cyanuric acid involves these sequential deamination steps: Melamine -> Ammeline -> Ammelide -> Cyanuric Acid. researchgate.netresearchgate.net

Table 1: Bacterial Degradation of Ammeline

| Substrate | Product | Enzyme | Bacterial Strains | Reference |

| Ammeline | Ammelide | Guanine deaminase | Escherichia coli, Pseudomonas putida, Bradyrhizobium japonicum, Homo sapiens (in vitro) | researchgate.netresearchgate.netnih.govnih.gov |

Note: While Homo sapiens guanine deaminase was shown to catalyze the reaction in vitro, the primary environmental relevance is related to bacterial metabolism.

Detailed research findings, such as those identifying guanine deaminase, provide insights into the specific enzymatic mechanisms involved in the biotic degradation of ammeline. researchgate.netnih.govnih.gov The widespread presence of guanine deaminase in bacteria suggests that this is a common mechanism for ammeline deamination in various environments. researchgate.netnih.gov

Advanced Analytical and Spectroscopic Methodologies in Ammiline Research

Chromatographic and Mass Spectrometric Techniques for Quantitative Analysis and Metabolite Identification

Chromatographic techniques, often coupled with mass spectrometry, are essential for the quantitative analysis of ammiline and the identification of related compounds. Ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a powerful method that allows for the quantifiable detection of melamine (B1676169) and ammeline (B29363) at parts-per-billion (ppb) levels with high sensitivity and mass specificity. waters.comwaters.com This technique has been successfully applied to analyze ammeline in various matrices, including pet food and infant formula. waters.comwaters.comnih.gov For instance, a UPLC-MS/MS method utilizing an ACQUITY UPLC system with a tandem quadrupole mass spectrometer (TQD) achieved quantifiable detection of melamine and ammeline in less than two minutes. waters.comwaters.com Confirmation in spiked dog food samples was achieved using a secondary ion Multiple Reaction Monitoring (MRM) transition for ammeline. waters.com

Another mass spectrometry technique, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS), has also been developed for the rapid and sensitive determination of melamine and its derivatives, including ammeline, in samples like milk powder. nih.gov This method demonstrated detection limits of 25 µg/L for ammeline in standard solutions and was detectable at 0.5 µg/g in milk powder samples. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another technique used for the analysis of melamine and related compounds, including ammeline. sigmaaldrich.comrestek.com This method typically involves a derivatization step, such as trimethylsilylation, to make the polar compounds more volatile for GC analysis. sigmaaldrich.com The US FDA has adopted a screening method for GC-MS analysis of these compounds in various matrices. sigmaaldrich.com

Research findings highlight the application of these techniques in specific studies:

A UPLC-MS/MS method was used to analyze ammeline in infant formula samples, with concentrations generally found to be very low. nih.govnih.gov

MALDI-TOF-MS has been shown to be a fast and cost-effective method for quantifying ammeline in milk powder, with good accuracy, precision, and linearity. nih.gov

Data on detection and quantification limits for ammeline using different MS techniques:

| Technique | Matrix | Detection Limit | Quantification Limit |

| UPLC-MS/MS | Spiked dog food | ppb levels (quantifiable detection) waters.comwaters.com | Not specified (quantifiable detection) waters.comwaters.com |

| MALDI-TOF-MS | Standard solution | 25 µg/L nih.gov | 50 µg/L nih.gov |

| MALDI-TOF-MS | Milk powder | 0.5 µg/g nih.gov | 0.5 µg/g nih.gov |

X-ray Diffraction Techniques for Solid-State Structural Analysis

X-ray diffraction (XRD) techniques are crucial for determining the atomic and molecular structure of crystalline materials like ammeline in the solid state. wikipedia.org Single-crystal X-ray diffraction has been instrumental in finally establishing the crystal structure of ammeline, revealing its prevalent tautomeric form in the solid state as 4,6-diamino-1,3,5-triazin-2(1H)-one. nih.govresearchgate.netresearchgate.netresearchgate.netcolab.ws This structure is characterized by a layered arrangement with a high density of hydrogen bonds. nih.govresearchgate.netresearchgate.netcolab.ws

XRD has also been used to characterize the structures of ammeline salts, providing insights into the influence of protonation on its molecular structure. nih.govresearchgate.netresearchgate.netresearchgate.netcolab.ws For example, the crystal structure of silver ammelinate monohydrate, containing deprotonated ammeline, and several modifications of ammelinium perchlorate (B79767), containing protonated ammeline, have been elucidated using single-crystal X-ray diffraction. nih.govresearchgate.netresearchgate.netcolab.ws Powder X-ray diffraction can also be used for structural analysis, particularly when single crystals are difficult to obtain, and can be augmented by techniques like solid-state NMR and theoretical calculations. rsc.org

Key findings from XRD studies on ammeline:

The solid-state tautomer of ammeline is confirmed as 4,6-diamino-1,3,5-triazin-2(1H)-one. nih.govresearchgate.netresearchgate.netcolab.ws

Ammeline forms a layered structure with extensive hydrogen bonding in the solid state. nih.govresearchgate.netresearchgate.netcolab.ws

XRD has been used to solve the crystal structures of various ammeline salts, including those with deprotonated and doubly protonated ammeline. nih.govresearchgate.netresearchgate.netcolab.ws

The crystal structures of ammelinium chloride, bromide, and nitrate (B79036) have been elucidated by single-crystal X-ray diffraction, representing the first structurally characterized ammeline derivatives. researchgate.net These salts crystallize in the monoclinic space group P21/c. researchgate.net

Vibrational and Nuclear Magnetic Resonance Spectroscopy for Structural Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations of a compound, aiding in structural characterization. tsijournals.commdpi.comspectroscopyonline.com These techniques are complementary, as vibrations that are active in IR may be inactive or weak in Raman, and vice versa. spectroscopyonline.com While the provided search results discuss the application of FTIR and Raman spectroscopy for related compounds like melamine and aniline (B41778) derivatives tsijournals.commdpi.comresearchgate.net, their specific application directly to ammeline's structural characterization is mentioned in the context of ammeline salt studies researchgate.net. Vibrational spectroscopy was used alongside single-crystal X-ray diffraction to elucidate the structures of ammelinium chloride, bromide, and nitrate. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution or the solid state. sciencegate.appnih.gov Solid-state NMR spectroscopy, in conjunction with techniques like electron diffraction and theoretical calculations, has been used for the structural characterization of carbon nitride polymers, including those related to melamine nih.gov. While the search results mention NMR in the context of structural analysis of enzyme active sites with a substrate like ammeline sciencegate.app, and guiding powder XRD analysis rsc.org, specific detailed findings on this compound's structure derived solely from NMR in the provided results are limited. However, NMR is a standard tool for structural confirmation and elucidation in organic chemistry.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Thermal Analysis)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal stability and decomposition pathways of materials. kit.eduredalyc.orgeag.comuni-siegen.deresearchgate.netwikipedia.orgsetaramsolutions.comhitachi-hightech.comscribd.comlinseis.com TGA measures the change in mass of a sample as a function of temperature or time, providing information about decomposition or volatilization. redalyc.orgeag.comuni-siegen.de DTA measures the temperature difference between a sample and an inert reference as they are subjected to the same temperature program, detecting thermal events like melting, crystallization, and decomposition, and indicating whether they are endothermic or exothermic. redalyc.orgeag.comuni-siegen.dewikipedia.orgsetaramsolutions.comhitachi-hightech.comscribd.comlinseis.com

TGA and DTA have been used to study the thermal behavior of ammeline, particularly in the context of the decomposition of urea (B33335) and its by-products. kit.edursc.org Studies have investigated the thermal decomposition of stable urea by-products, including ammelide (B29360) and ammeline, to understand their kinetics. kit.edu Ammeline is proposed to decompose at temperatures above 360 °C, with elimination observed around 700 °C in some studies. kit.edursc.org The thermal behavior of ammeline salts, such as ammelinium perchlorate, has also been studied using DTA and TGA. nih.govresearchgate.netresearchgate.netcolab.wsdntb.gov.ua

Research findings from thermal analysis:

Ammeline is considered a high-temperature by-product in urea decomposition, decomposing at temperatures above 360 °C. kit.edursc.org

Thermogravimetric experiments have been conducted on ammeline to understand its decomposition kinetics. kit.edu

Thermal analysis (DTA and TGA) has been applied to study the behavior of ammeline salts. nih.govresearchgate.netresearchgate.netcolab.wsdntb.gov.ua

While specific detailed thermogravimetric data (mass loss percentages at specific temperatures) or DTA peak temperatures directly for pure ammeline from the provided search results are limited, the application of these techniques for studying its thermal decomposition and the thermal behavior of its salts is clearly established.

Current Research Challenges and Future Perspectives in Ammiline Studies

Elucidating Complex Reaction Mechanisms and Intermediates

Understanding the intricate reaction mechanisms involving ammiline is a significant area of current research. This compound is notably an intermediate in the biodegradation pathway of melamine (B1676169), where it is formed through the hydrolytic deamination of melamine wur.nlresearchgate.net. Subsequently, this compound can be further deaminated to ammelide (B29360), a reaction catalyzed by enzymes like guanine (B1146940) deaminase in bacteria smolecule.comnih.gov. This sequential deamination is a key part of how microorganisms utilize melamine and related compounds as a nitrogen source smolecule.comnih.gov.

Studies investigating the deamination of this compound, often in comparison to related compounds like guanine, have explored various mechanistic pathways. Computational studies suggest that the deamination can proceed via multi-step mechanisms, frequently involving the formation of a tetrahedral intermediate followed by a proton shift researchgate.netresearchgate.net. The activation energies for these deamination reactions have been calculated using various theoretical models, highlighting the complexity in accurately predicting reaction kinetics researchgate.netresearchgate.net. For instance, computational studies on ammeline (B29363) deamination with water and hydroxide (B78521) ions have yielded varying activation energy values depending on the theoretical method employed researchgate.netresearchgate.net.

Further challenges lie in identifying and characterizing short-lived intermediates that occur during these reaction cascades. Techniques such as online mass spectrometry coupled with aerosol chemistry are being explored to accelerate the investigation of complex reaction systems and reveal transient species, which can aid in elucidating reaction pathways and mechanisms chemrxiv.org.

The influence of environmental factors, such as pH and the presence of specific catalysts (including biocatalysts), on the reaction pathways and the ratio of products (like ammeline and ammelide) is also a critical aspect of mechanistic studies google.comgoogle.com. For example, the pH of the reaction mixture has been identified as an important parameter for fine-tuning the ammeline:ammelide ratio in certain synthesis processes google.com. Future research aims to develop a more comprehensive understanding of how these factors influence the intricate steps involved in this compound's formation and transformation.

Rational Design and Synthesis of this compound-Based Functional Materials

The potential of this compound as a building block for functional materials is an emerging area of research, presenting challenges and opportunities in rational design and synthesis. While melamine has been widely explored for creating self-assembled materials through hydrogen bonding, recent computational studies suggest that this compound could be a superior building block for fabricating cyclic complexes based on hydrogen bonds d-nb.inforesearchgate.netresearchgate.net. This is attributed to potentially stronger hydrogen bonding and synergistic effects in this compound-based structures d-nb.inforesearchgate.net.

The rational design of self-assembled systems in supramolecular chemistry remains a challenge d-nb.inforesearchgate.netresearchgate.net. For this compound, this involves understanding how its molecular structure and tautomeric forms influence its assembly behavior d-nb.inforesearchgate.net. This compound can exist in different tautomeric forms, and its prevalent form in the solid state has been established as the 4,6-diamino-1,3,5-triazin-2(1H)-one tautomer, which adopts a layered structure with high hydrogen bond density researchgate.net. Investigating the influence of protonation on this compound's molecular structure and its ability to form salts is also relevant for material design researchgate.net.

Future perspectives in this area involve leveraging computational methods, such as dispersion-corrected density functional theory (DFT-D) and energy decomposition analysis (EDA), to theoretically examine and predict the self-assembly behavior of this compound and its derivatives d-nb.inforesearchgate.net. The goal is to rationally design new materials with desired functionalities by controlling the assembly process at the molecular level. This could lead to the development of novel materials for various applications, potentially including those in material science like flame retardants or catalysts, although these applications are still under investigation smolecule.com. Research in advanced materials and manufacturing processes is actively exploring the development of next-generation structural and functional materials unt.edutamu.edumpie.de.

Comprehensive Understanding of Environmental Transformations and Interactions

A comprehensive understanding of this compound's environmental transformations and interactions is crucial for assessing its environmental fate and potential impact. This compound can be formed in the environment as a degradation product of other triazine compounds, including herbicides like atrazine (B1667683) and fire retardants smolecule.comepa.gov. Understanding these formation pathways is essential for evaluating its presence in various environmental matrices.

Once in the environment, this compound can undergo further transformations, including biodegradation by microorganisms wur.nlresearchgate.netsmolecule.com. The microbial degradation of this compound to ammelide is a known pathway smolecule.comnih.gov. Research into the environmental fate and degradation pathways of this compound helps in assessing potential environmental impacts smolecule.com. Studies have investigated melamine biodegradation, which produces ammeline as an intermediate, under different conditions, including oxic and anoxic environments wur.nl. Ammeline itself has also been shown to degrade under these conditions wur.nl.

Challenges in this area include fully elucidating the diverse environmental transformation pathways, which can involve chemical, physical, and biological processes materialneutral.info. These transformations can affect the behavior and distribution of compounds in the environment materialneutral.info. Research is needed to understand the kinetics and mechanisms of this compound degradation under various environmental conditions, such as different pH levels, temperatures, and the presence of other substances or microbial communities materialneutral.infoopenaccessjournals.com.

Q & A

Q. What are the foundational chemical and physical properties of Ammiline that guide experimental design?

Methodological Answer: Begin with spectroscopic characterization (e.g., NMR, IR, mass spectrometry) to confirm molecular structure and purity. Use computational tools like density functional theory (DFT) to predict electronic properties. Compare results with existing literature to validate findings and identify gaps .

How can researchers formulate a hypothesis-driven research question for studying this compound’s biological activity?

Methodological Answer: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example: "Does this compound inhibit [specific enzyme] in vitro, and how does its efficacy compare to known inhibitors?" Use systematic reviews to identify understudied mechanisms and align hypotheses with gaps in existing studies .

Q. What experimental controls are critical for in vitro studies involving this compound?

Methodological Answer: Include positive controls (e.g., established inhibitors) and negative controls (solvent-only treatments). Standardize cell viability assays (e.g., MTT) and ensure batch-to-batch consistency of this compound via HPLC analysis. Document solvent effects and stability under experimental conditions .

Q. How should researchers address variability in this compound’s solubility across experimental setups?

Methodological Answer: Pre-test solubility in multiple solvents (DMSO, PBS, etc.) using dynamic light scattering (DLS). Optimize concentrations below the critical micelle concentration (CMC) to avoid aggregation. Report solvent choice and temperature conditions in methodology to enhance reproducibility .

Q. What statistical methods are appropriate for initial dose-response studies of this compound?

Methodological Answer: Use non-linear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Apply ANOVA to compare treatment groups and post-hoc tests (e.g., Tukey’s) for pairwise comparisons. Include confidence intervals and power analysis to justify sample sizes .

Advanced Research Questions

Q. How can contradictory results in this compound’s mechanism of action be resolved?

Methodological Answer: Conduct orthogonal assays (e.g., SPR for binding affinity, CRISPR knockouts for target validation). Perform meta-analyses of published data to identify confounding variables (e.g., cell line differences). Use Bayesian statistics to quantify uncertainty in conflicting datasets .

Q. What strategies validate this compound’s selectivity in multi-target pharmacological studies?

Methodological Answer: Employ high-throughput screening panels (e.g., Eurofins PharmaScreen) to assess off-target effects. Combine kinetic assays (e.g., IC₅₀ shift experiments) with structural modeling to infer binding kinetics. Cross-validate findings using in silico docking (AutoDock Vina) and cryo-EM where applicable .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

Methodological Answer: Synthesize analogs with systematic modifications (e.g., halogenation, side-chain elongation). Use multivariate analysis (PCA or PLS regression) to correlate structural features with activity. Validate predictive models via external test sets and blind screening .

Q. What methodologies address this compound’s pharmacokinetic limitations in preclinical models?

Methodological Answer: Perform ADME assays (e.g., microsomal stability, plasma protein binding) early in development. Use physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior. Optimize formulations (nanoparticles, prodrugs) to enhance bioavailability and reduce toxicity .

Q. How should researchers integrate omics data to elucidate this compound’s polypharmacology?

Methodological Answer: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathway-level effects. Apply network pharmacology tools (Cytoscape, STRING) to identify hub targets. Cross-reference with clinical databases (ClinVar, COSMIC) to prioritize translational relevance .

Methodological Considerations

- Data Presentation : Use standardized tables for physicochemical properties (e.g., logP, pKa) and dose-response curves. Include raw data in appendices with processed data in the main text .

- Ethical Compliance : For preclinical studies, adhere to NIH guidelines (e.g., ARRIVE 2.0) for animal welfare reporting. For human cell lines, document IRB approval and consent protocols .

- Literature Reviews : Prioritize primary sources from MEDLINE/PubMed and EMBASE. Avoid over-reliance on review articles; use citation tracing (Web of Science) to identify seminal papers .

Common Pitfalls to Avoid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.